Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate
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Overview
Description
Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)methyl]pyrrolidin-2-ylidene]acetate is a complex organic compound featuring a pyrrolidin-2-ylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)methyl]pyrrolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to form intermediate compounds. These intermediates are then further reacted with dimethylformamide-dimethylacetal to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)methyl]pyrrolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)methyl]pyrrolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)methyl]pyrrolidin-2-ylidene]acetate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-[3-(5-acetyl-2-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Ethyl (2E)-[3-(5-acetyl-2-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Ethyl 2-[(2E)-1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene]acetate
Uniqueness
Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)methyl]pyrrolidin-2-ylidene]acetate is unique due to its specific structural features, such as the pyrrolidin-2-ylidene core and the presence of both cyano and ester functional groups
Properties
Molecular Formula |
C14H20N4O2S |
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Molecular Weight |
308.40 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3 |
InChI Key |
WJAJIUDPXWHFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Origin of Product |
United States |
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